White-Chen catalyst

Übersicht

Beschreibung

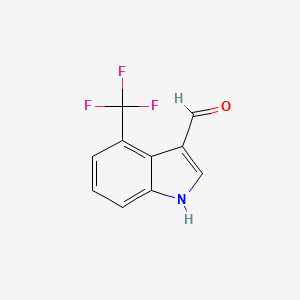

The White-Chen catalyst is an Iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen . It is used along with hydrogen peroxide and acetic acid additive to oxidize aliphatic sp3 C-H bonds in organic synthesis . The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates .

Synthesis Analysis

The this compound has been used in the strategic application of C–H oxidation in natural product total synthesis . The use of C–H oxidation methods has simplified the process of synthesis planning by expanding the choice of starting materials, limiting functional group interconversion and protecting group manipulations, and enabling late-stage diversification .

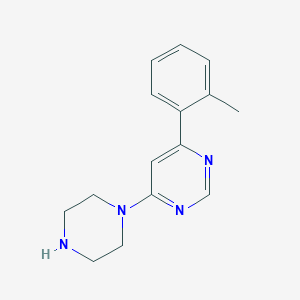

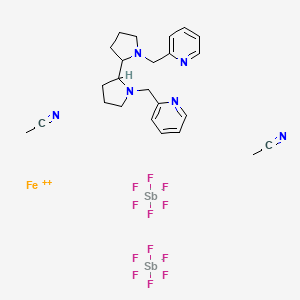

Molecular Structure Analysis

The molecular structure of the this compound is complex. It involves a coordination complex with iron (Fe) at its center . The catalyst quickly reacts with hydrogen peroxide, believed to be catalyzed by the acetic acid, and forms an iron-oxo intermediate .

Chemical Reactions Analysis

The this compound is used to oxidize aliphatic sp3 C-H bonds in organic synthesis . Oxidations with the catalyst have proven to be remarkably predictable based on sterics, electronics, and stereoelectronics allowing for aliphatic C–H bonds to be thought of as a functional group in the streamlining of organic synthesis .

Physical and Chemical Properties Analysis

The this compound is a purple powder with a molar mass of 931.908 g·mol −1 . It is insoluble in water but soluble in a wide range of organic solvents.

Wissenschaftliche Forschungsanwendungen

Atomically Precise Catalysis

Research by Zhu and Chen (2019) highlights the development of catalysts at the atomic scale for energy-related electrochemical applications, focusing on catalytic activation reactions of small molecules. This work is significant for understanding catalyst design at the most fundamental level, which could be applicable to a broad range of scientific research applications (Wei Zhu & Chen Chen, 2019).

Bimetallic Catalysis

Yu, Porosoff, and Chen (2012) reviewed Pt-based bimetallic catalysis, emphasizing the transition from model surfaces to supported catalysts. This research is crucial for the design of more efficient catalysts in industrial applications, potentially including those related to the "White-Chen catalyst" (Weiting Yu, Marc D. Porosoff, & Jingguang G. Chen, 2012).

Oxygen Reduction/Evolution Catalysts

Chen et al. (2015) explored nonstoichiometric oxides as cost-effective and highly efficient catalysts for low-temperature electrochemical devices. Their work contributes to the development of new materials for energy conversion and storage, which is essential for sustainable energy technologies (Dengjie Chen et al., 2015).

Biomimetic Asymmetric Catalysis

Chen et al. (2018) developed an organic catalyst modeled on vitamin B6, demonstrating its application in a biomimetic asymmetric Mannich reaction. This research shows the potential of organic catalysts in synthesizing complex molecules, which could be relevant to various fields including pharmaceuticals and materials science (Jianfeng Chen et al., 2018).

Catalysis for Carbon Management

Arakawa et al. (2001) discussed the challenges and opportunities in catalysis research relevant to carbon management, emphasizing the need for better understanding catalytic mechanisms and the development of new catalytic processes for environmental and energy applications (H. Arakawa et al., 2001).

Wirkmechanismus

Target of Action

The primary target of the White-Chen catalyst is the aliphatic sp3 C-H bonds in organic compounds . The catalyst is used to oxidize these bonds, which are present ubiquitously in organic compounds .

Mode of Action

The this compound, an Iron-based coordination complex, interacts with its targets (aliphatic sp3 C-H bonds) through a process of oxidation . This interaction is facilitated by the use of hydrogen peroxide and acetic acid additive . The catalyst’s mode of action is influenced by sterics, electronics, and stereoelectronics, which allow for remarkably predictable oxidations . For instance, when an electron withdrawing group (EWG) is present in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG .

Biochemical Pathways

The this compound affects the biochemical pathways involved in the oxidation of aliphatic sp3 C-H bonds . The oxidation process results in the transformation of these bonds, allowing them to be thought of as a functional group in the streamlining of organic synthesis . This has a downstream effect of enabling the preparation of a broad range of organic substrates .

Result of Action

The result of the this compound’s action is the oxidation of aliphatic sp3 C-H bonds . This oxidation allows for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . The catalyst’s action leads to the creation of new functional groups, enabling the streamlining of organic synthesis .

Safety and Hazards

Zukünftige Richtungen

The future growth of the field of C–H activation, which includes the use of the White-Chen catalyst, will depend on industrial uptake . Researchers are urged to strive toward sustainable C–H activation . This includes the pursuit of abundant metal catalysts, the avoidance of static directing groups, the replacement of metal oxidants, and the introduction of bioderived solvents .

Biochemische Analyse

Biochemical Properties

The White-Chen catalyst plays a significant role in biochemical reactions, particularly in the oxidation of aliphatic sp3 C-H bonds . The catalyst’s interaction with enzymes, proteins, and other biomolecules is primarily through its iron (2+) component, which can form coordination complexes with these biomolecules, altering their function and facilitating the oxidation process .

Cellular Effects

The This compound can influence cell function by altering the activity of enzymes and proteins involved in cellular metabolism . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to oxidize aliphatic sp3 C-H bonds, which can lead to changes in the structure and function of biomolecules .

Molecular Mechanism

The This compound exerts its effects at the molecular level through its iron (2+) component, which can form coordination complexes with biomolecules . This can lead to changes in the structure and function of these biomolecules, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the This compound may undergo degradation, affecting its stability and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of the This compound can vary with different dosages in animal models

Metabolic Pathways

The This compound is involved in the oxidation of aliphatic sp3 C-H bonds, a key process in various metabolic pathways . It can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The This compound can be transported and distributed within cells and tissues through various mechanisms

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

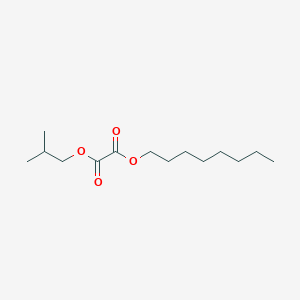

| { "Design of the Synthesis Pathway": "The White-Chen catalyst can be synthesized using a multi-step process that involves the preparation of several intermediate compounds.", "Starting Materials": [ "Palladium(II) acetate", "1,2-bis(diphenylphosphino)ethane (dppe)", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroform", "Acetic acid", "Hydrogen gas" ], "Reaction": [ "Step 1: Preparation of Pd(dppe)Cl2", "Palladium(II) acetate and dppe are dissolved in chloroform and stirred at room temperature for 24 hours. The resulting Pd(dppe)Cl2 complex is isolated by filtration and washed with chloroform.", "Step 2: Preparation of Pd(dppe)HCl", "Pd(dppe)Cl2 is dissolved in methanol and sodium borohydride is added dropwise. The mixture is stirred at room temperature for 24 hours. The resulting Pd(dppe)HCl complex is isolated by filtration and washed with methanol.", "Step 3: Preparation of Pd(dppe)H2", "Pd(dppe)HCl is dissolved in methanol and sodium hydroxide is added. The mixture is stirred at room temperature for 24 hours. The resulting Pd(dppe)H2 complex is isolated by filtration and washed with methanol.", "Step 4: Preparation of White-Chen catalyst", "Pd(dppe)H2 is dissolved in acetic acid and hydrogen gas is bubbled through the solution for several hours. The resulting White-Chen catalyst is isolated by filtration and washed with acetic acid." ] } | |

CAS-Nummer |

959395-10-9 |

Molekularformel |

C24H32F12FeN6Sb2 |

Molekulargewicht |

931.9 g/mol |

IUPAC-Name |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1 |

InChI-Schlüssel |

XUNWHBGEOCZDBX-CGOGJHNFSA-B |

Isomerische SMILES |

CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Kanonische SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)